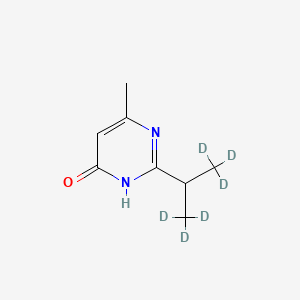
2-Isopropyl-6-methyl-4pyrimidinol-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-6-methyl-4pyrimidinol-d6 is a deuterated analog of 2-Isopropyl-6-methyl-4pyrimidinol. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula for this compound is C8H6D6N2O. This compound is often used in scientific research due to its unique properties that arise from the presence of deuterium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-4pyrimidinol-d6 typically involves the deuteration of 2-Isopropyl-6-methyl-4pyrimidinol. Deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. One common method involves the use of a deuterated solvent such as deuterium oxide (D2O) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
化学反应分析
Types of Reactions
2-Isopropyl-6-methyl-4pyrimidinol-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into different reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation using reagents like bromine (Br2) or chlorine (Cl2) is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine compounds.
Substitution: Formation of halogenated pyrimidine derivatives.
科学研究应用
2-Isopropyl-6-methyl-4pyrimidinol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts where deuterium labeling provides insights into reaction mechanisms.
作用机制
The mechanism of action of 2-Isopropyl-6-methyl-4pyrimidinol-d6 involves its interaction with molecular targets and pathways. The presence of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and mechanisms. This compound can act as a probe to study enzyme-catalyzed reactions and other biochemical processes. The deuterium isotope effect is a key factor in its mechanism of action, providing valuable information about the role of hydrogen atoms in various reactions.
相似化合物的比较
Similar Compounds
- 2-Isopropyl-6-methyl-4pyrimidinol
- 2-Isopropyl-6-phenoxymethyl-4pyrimidinol
- 2-Methyl-6-phenyl-4pyrimidinol
- 6-Chloro-2-methyl-4pyrimidinol
Uniqueness
2-Isopropyl-6-methyl-4pyrimidinol-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium isotope effect allows for detailed studies of reaction mechanisms and metabolic pathways. Compared to its non-deuterated analogs, this compound offers enhanced stability and different kinetic properties, making it a valuable tool in various scientific fields.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
158.23 g/mol |
IUPAC 名称 |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11)/i1D3,2D3 |
InChI 键 |
AJPIUNPJBFBUKK-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=NC(=CC(=O)N1)C)C([2H])([2H])[2H] |
规范 SMILES |
CC1=CC(=O)NC(=N1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


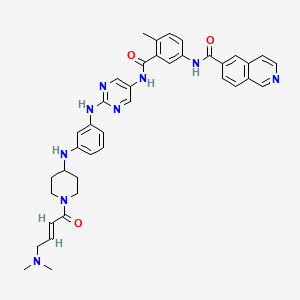
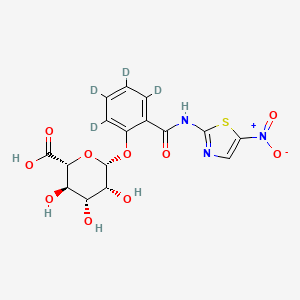
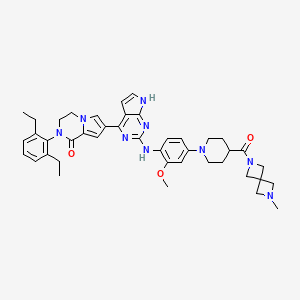

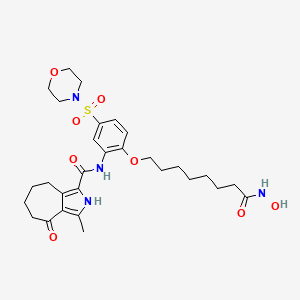
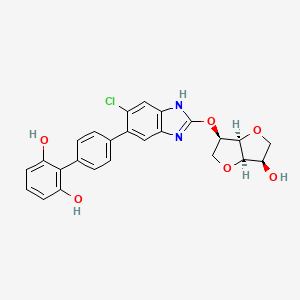
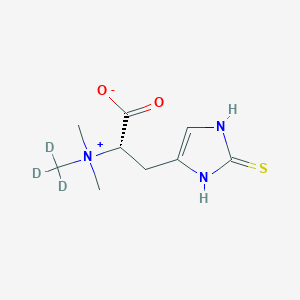
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
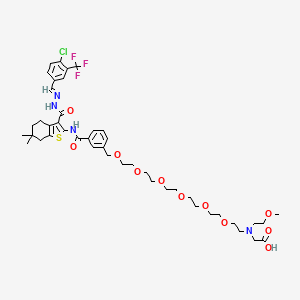
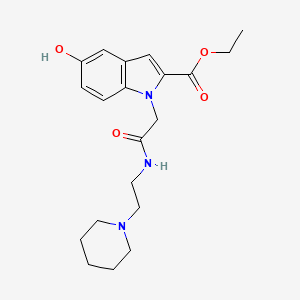


methyl dihydrogen phosphate](/img/structure/B12416408.png)
